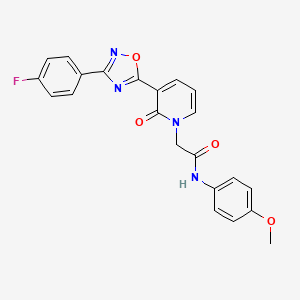

2-(3-(3-(4-氟苯基)-1,2,4-噁二唑-5-基)-2-氧代吡啶-1(2H)-基)-N-(4-甲氧苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

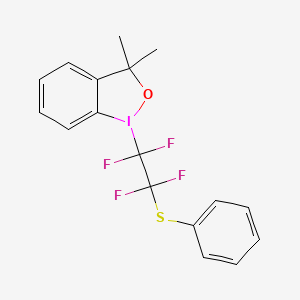

The compound , 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide, is a derivative of oxadiazole, a heterocyclic compound that has been the focus of various studies due to its potential pharmacological properties. Oxadiazoles are known for their versatility in synthetic chemistry and have been incorporated into compounds with potential anticancer and anti-inflammatory activities .

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the construction of the oxadiazole ring followed by various functionalization reactions to introduce different substituents. In the context of the provided data, the synthesis of related compounds has been achieved through linear synthetic sequences, employing versatile synthons like 3-methyl-4H-[1,2,4]-oxadiazol-5-one . This synthon has been shown to be stable under a variety of conditions and can be transformed into the desired products through reactions such as alkylation, Michael addition, and Mitsunobu reactions . The final compounds are characterized using techniques such as LCMS, IR, and NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted at various positions to modulate the compound's properties. The presence of substituents like the 4-fluorophenyl and 4-methoxyphenyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a range of chemical reactions, which are essential for their functionalization and potential biological activity. The stability of the oxadiazole moiety to acids, bases, and various reagents is crucial for its use in multi-step synthetic procedures . The introduction of substituents through reactions like alkylation and Michael addition can lead to a diverse array of compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the compound's lipophilicity, solubility, and overall reactivity. These properties are important for the compound's pharmacokinetics and pharmacodynamics. In silico ADME prediction is often used to assess the potential of these compounds as oral drug candidates, considering factors such as absorption, distribution, metabolism, and excretion .

科学研究应用

抗菌特性

- 已經合成了與所討論的化學結構相似的含噁二唑衍生物的化合物,並評估了它們的抗菌特性。這些化合物對廣泛的細菌和真菌菌株表現出有效的活性,突出了氟原子和噁二唑部分在增強抗菌功效中的作用 (Parikh & Joshi, 2014)。

抗癌活性

- 已經合成了噁二唑的新型乙酰胺衍生物,並證明了對癌細胞系(如 PANC-1、HepG2 和 MCF7)的細胞毒性。這表明此類化合物具有抗癌治療的潛力,具有高細胞毒性的特定衍生物表明有望成為癌症治療的突破 (Vinayak et al., 2014)。

放射性配體成像

- 已經開發出含噁二唑的化合物用於放射性配體成像,特別是使用 PET 靶向轉運蛋白(18 kDa)。這項研究強調了氟取代乙酰胺衍生物在診斷成像中的作用,為在分子水平研究各種疾病提供了工具 (Dollé et al., 2008)。

溶血和抗菌評估

- 對一系列噁二唑化合物進行了溶血和抗菌活性的評估,證明了對微生物物種的不同有效性和低毒性。此類化合物提供了設計具有最小副作用的新型抗菌劑的見解 (Gul et al., 2017)。

属性

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O4/c1-30-17-10-8-16(9-11-17)24-19(28)13-27-12-2-3-18(22(27)29)21-25-20(26-31-21)14-4-6-15(23)7-5-14/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCKYPWBKQKPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)

![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)

amino}cyclobutan-1-ol](/img/structure/B2538599.png)

![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538602.png)

![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)